molecular formula C10H19NO B15173026 [4-(Cyclopropylmethyl)piperidin-4-yl]methanol

[4-(Cyclopropylmethyl)piperidin-4-yl]methanol

Cat. No.: B15173026
M. Wt: 169.26 g/mol
InChI Key: TVWRPVFPVCXLDG-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethyl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C10H19NO. It is a secondary amine and a cyclic compound, featuring a cyclopropylmethyl group attached to a piperidine ring, which in turn is connected to a methanol group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopropylmethyl)piperidin-4-yl]methanol typically involves the reaction of cyclopropylmethylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimizations for yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution reactions often involve strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Cyclopropylmethylpiperidin-4-one

  • Reduction: Cyclopropylmethylpiperidine

  • Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [4-(Cyclopropylmethyl)piperidin-4-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Piperidine

  • Cyclopropylmethylamine

  • 4-Piperidinemethanol

Uniqueness: [4-(Cyclopropylmethyl)piperidin-4-yl]methanol is unique due to its combination of the cyclopropylmethyl group and the piperidine ring, which imparts distinct chemical and physical properties compared to its simpler analogs.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields

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Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[4-(cyclopropylmethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C10H19NO/c12-8-10(7-9-1-2-9)3-5-11-6-4-10/h9,11-12H,1-8H2

InChI Key

TVWRPVFPVCXLDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCNCC2)CO

Origin of Product

United States

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